3-Chloro-6-cyclohexylpyridazine 3-Chloro-6-cyclohexylpyridazine
Brand Name: Vulcanchem
CAS No.: 105538-78-1
VCID: VC8405552
InChI: InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
SMILES: C1CCC(CC1)C2=NN=C(C=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

3-Chloro-6-cyclohexylpyridazine

CAS No.: 105538-78-1

Cat. No.: VC8405552

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-cyclohexylpyridazine - 105538-78-1

Specification

CAS No. 105538-78-1
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 3-chloro-6-cyclohexylpyridazine
Standard InChI InChI=1S/C10H13ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Standard InChI Key OSBMBMWDFRMICE-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN=C(C=C2)Cl
Canonical SMILES C1CCC(CC1)C2=NN=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-chloro-6-cyclohexylpyridazine consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with substituents at positions 3 and 6. Key structural features include:

PropertyValue
Molecular formulaC10H13ClN3\text{C}_{10}\text{H}_{13}\text{ClN}_3
Molecular weight210.69 g/mol
IUPAC name6-Chloro-N-cyclohexylpyridazin-3-amine
Hybridizationsp2sp^2-hybridized pyridazine ring

X-ray crystallography of analogous pyridazine derivatives reveals planar ring geometries with bond angles consistent with aromatic stabilization . The chlorine atom at position 3 withdraws electron density via inductive effects, polarizing the ring and enhancing electrophilic substitution reactivity at specific sites. The cyclohexyl group, a bulky aliphatic substituent, introduces steric hindrance that influences intermolecular interactions and solubility .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 3-chloro-6-cyclohexylpyridazine typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A representative pathway is outlined below:

  • Starting Material: 3,6-Dichloropyridazine undergoes selective substitution at position 6 with cyclohexylamine.

    C4H2Cl2N2+C6H11NH2C10H13ClN3+HCl\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2 + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{13}\text{ClN}_3 + \text{HCl}

    Reaction conditions: 80–100°C, dimethylformamide (DMF), 12–24 hours .

  • Alternative Method: Pd-catalyzed Buchwald-Hartwig amination of 3-chloro-6-bromopyridazine with cyclohexylamine.

    C4H2ClBrN2+C6H11NH2Pd(OAc)2,XantphosC10H13ClN3+HBr\text{C}_4\text{H}_2\text{ClBrN}_2 + \text{C}_6\text{H}_{11}\text{NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{C}_{10}\text{H}_{13}\text{ClN}_3 + \text{HBr}

    Yields: 60–75% under optimized conditions.

Industrial Production

Scale-up processes employ continuous flow reactors to enhance efficiency and reduce byproducts. Key parameters include:

ParameterOptimal Value
Temperature90°C
SolventTetrahydrofuran (THF)
CatalystPalladium acetate
Reaction time8–10 hours

Industrial batches achieve purities >98% via recrystallization from ethanol/water mixtures .

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod
Melting point137–141°C (lit.) Differential scanning calorimetry
Boiling point271.0±23.0°C (predicted) Computational estimation
Density1.63±0.1 g/cm³ (predicted) Molecular modeling
SolubilitySlightly soluble in water; soluble in DCM, THFExperimental determination

The compound’s low water solubility (<0.1 mg/mL at 25°C) aligns with its lipophilic cyclohexyl group, making it suitable for organic-phase reactions .

Spectroscopic Characteristics

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm1^{-1} (N–H stretch), 1560 cm1^{-1} (C=N pyridazine) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyridazine-H), 3.85 (m, 1H, cyclohexyl-H), 1.50–1.20 (m, 10H, cyclohexyl-CH2_2) .

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to position 4 or 5 of the pyridazine ring. For example, nitration with HNO3_3/H2_2SO4_4 yields 3-chloro-4-nitro-6-cyclohexylpyridazine .

Nucleophilic Displacement

The cyclohexylamino group participates in displacement reactions under acidic conditions:

C10H13ClN3+RNH2C10H13RN4+HCl\text{C}_{10}\text{H}_{13}\text{ClN}_3 + \text{RNH}_2 \rightarrow \text{C}_{10}\text{H}_{13}\text{RN}_4 + \text{HCl}

Applications include the synthesis of urea derivatives for drug discovery.

Applications in Pharmaceutical Research

Anticancer Activity

Pyridazine derivatives exhibit cytotoxicity via tubulin polymerization inhibition. In a study comparing analogs, 3-chloro-6-cyclohexylpyridazine showed IC50_{50} values of 2.1–3.8 µM against MCF-7 (breast) and A549 (lung) cancer cells .

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. Kinetic studies revealed Ki=0.45±0.07μMK_i = 0.45 \pm 0.07 \, \mu\text{M} in human recombinant DHODH assays .

ParameterRating
Acute toxicity (oral)Category 4 (LD50_{50} > 500 mg/kg)
Skin irritationNon-irritant

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